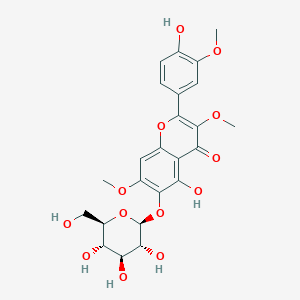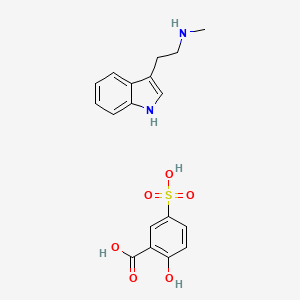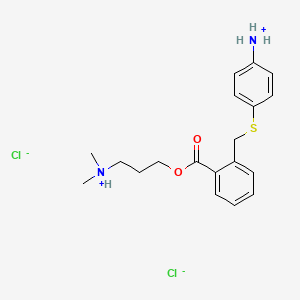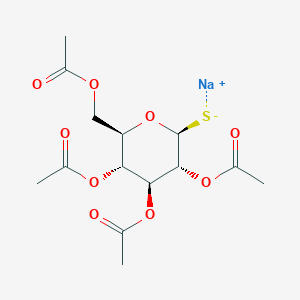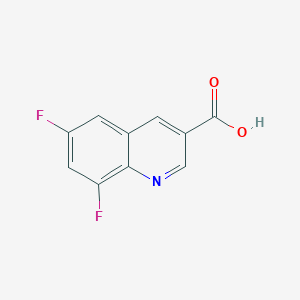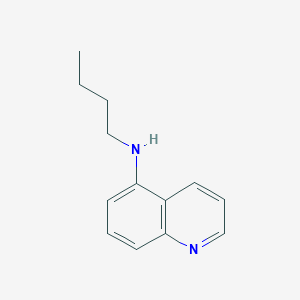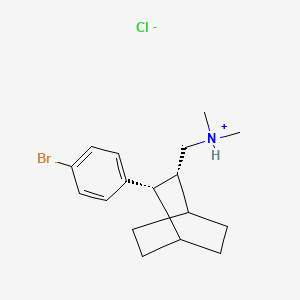
cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride: is a complex organic compound that belongs to the class of bicyclic compounds It features a bromophenyl group and a dimethylamino group attached to a bicyclo(222)octane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride typically involves multiple steps, including the formation of the bicyclo(2.2.2)octane core, introduction of the bromophenyl group, and attachment of the dimethylamino group. Common reagents used in these reactions include bromine, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or Grignard reagents in dry ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its potential effects on biological systems could lead to the development of new therapeutic agents.
Industry
In industry, the compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for applications in materials science or chemical engineering.
Wirkmechanismus
The mechanism of action of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-2-(p-Chlorophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
- cis-2-(p-Fluorophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
- cis-2-(p-Methylphenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride
Uniqueness
The uniqueness of cis-2-(p-Bromophenyl)-3-((dimethylamino)methyl)bicyclo(2.2.2)octane hydrochloride lies in its bromophenyl group, which can impart different chemical reactivity and biological activity compared to its chloro, fluoro, or methyl analogs. This makes it a distinct compound with potentially unique applications and properties.
Eigenschaften
CAS-Nummer |
62374-11-2 |
|---|---|
Molekularformel |
C17H25BrClN |
Molekulargewicht |
358.7 g/mol |
IUPAC-Name |
[(2R,3S)-3-(4-bromophenyl)-2-bicyclo[2.2.2]octanyl]methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H24BrN.ClH/c1-19(2)11-16-12-3-5-13(6-4-12)17(16)14-7-9-15(18)10-8-14;/h7-10,12-13,16-17H,3-6,11H2,1-2H3;1H/t12?,13?,16-,17-;/m1./s1 |
InChI-Schlüssel |
KFTYDFNDLOUPAV-IIXQMZGWSA-N |
Isomerische SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=C(C=C3)Br.[Cl-] |
Kanonische SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=C(C=C3)Br)CC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
